molecular formula C9H7N3 B8405090 5H-[1,2,4]Triazolo[5,1-a]isoindole

5H-[1,2,4]Triazolo[5,1-a]isoindole

Cat. No. B8405090
M. Wt: 157.17 g/mol
InChI Key: BDPWUMBKBYJWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04007276

Procedure details

To a solution of 2 ml of 10% H2SO4 in 12 ml of water, a solution of 0.69 g (0.004 mole) of 2-amino -5H-s-triazolo[5,1-a]isoindole in 20 ml of water containing 4 ml of 10% H2SO4 is added. Under cooling to a 0-3°C, 8 ml of 0.5 N NaNO2 is dropped into the solution and 7.8 ml of 50% H3PO2 is successively added. After heating to about 40°C for 30 minutes, the mixture is filtered and the filtrate is brought to pH 8 with Na2CO3. The aqueous phase is extracted several times with ethyl ether and the organic extract is evaporated to dryness. The residual crude product is purified by crystallization from isopropyl ether. Yield 0.32 g (50%). M.p. 116- 7°C. The same compound may be obtained by heating at 140°C for 16 hours N-aminophthalimidine with an excess of formamide in the presence of a catalytic amount of piperidine acetate. Yield 63%.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
2-amino -5H-s-triazolo[5,1-a]isoindole
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.N[C:7]1[N:18]=[C:10]2[C:11]3[C:16]([CH2:17][N:9]2[N:8]=1)=[CH:15][CH:14]=[CH:13][CH:12]=3.N([O-])=O.[Na+].O[PH2]=O.C(N)=O.C(O)(=O)C.N1CCCCC1>O>[N:18]1[CH:7]=[N:8][N:9]2[CH2:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]=12 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
2-amino -5H-s-triazolo[5,1-a]isoindole
Quantity
0.69 g
Type
reactant
Smiles
NC1=NN2C(C3=CC=CC=C3C2)=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7.8 mL
Type
reactant
Smiles
O[PH2]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1.5 (± 1.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is successively added
TEMPERATURE
Type
TEMPERATURE
Details
After heating to about 40°C for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted several times with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
the organic extract
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residual crude product is purified by crystallization from isopropyl ether
CUSTOM
Type
CUSTOM
Details
The same compound may be obtained

Outcomes

Product
Name
Type
Smiles
N=1C=NN2C1C1=CC=CC=C1C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.